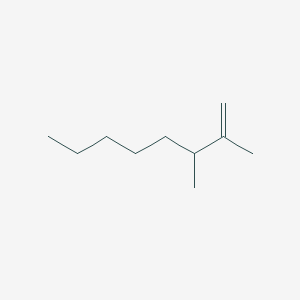
2,3-Dimethyloct-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyloct-1-ene is an organic compound belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond Its molecular formula is C10H20, and it features a double bond between the first and second carbon atoms, with methyl groups attached to the second and third carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
2,3-Dimethyloct-1-ene can be synthesized through several methods. One common approach involves the dehydration of alcohols. For instance, the dehydration of 2,3-dimethyloctanol in the presence of an acid catalyst such as sulfuric acid can yield this compound. Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down larger molecules into smaller ones using a catalyst, typically at high temperatures. The resulting mixture is then separated and purified to obtain the desired compound.
化学反応の分析
Types of Reactions
2,3-Dimethyloct-1-ene undergoes various chemical reactions typical of alkenes:
Oxidation: It can be oxidized to form epoxides or diols using oxidizing agents such as peracids or osmium tetroxide.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium can convert it to 2,3-dimethyloctane.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation, osmium tetroxide for dihydroxylation.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of light or a catalyst.
Major Products Formed
Epoxides: Formed through epoxidation.
Diols: Formed through dihydroxylation.
Dihalides: Formed through halogenation.
科学的研究の応用
2,3-Dimethyloct-1-ene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules. It serves as a model compound in studies of alkene reactivity and mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2,3-dimethyloct-1-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols. In hydrogenation, the double bond is reduced to a single bond, converting the alkene to an alkane. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
2,3-Dimethylbut-2-ene: Another alkene with similar structural features but a shorter carbon chain.
3,7-Dimethyl-3-octene-1,2,6,7-tetrol: A compound with additional hydroxyl groups, making it more hydrophilic.
Uniqueness
2,3-Dimethyloct-1-ene is unique due to its specific carbon chain length and the position of its double bond and methyl groups. This structure imparts distinct reactivity and physical properties compared to other alkenes.
特性
CAS番号 |
104526-50-3 |
|---|---|
分子式 |
C10H20 |
分子量 |
140.27 g/mol |
IUPAC名 |
2,3-dimethyloct-1-ene |
InChI |
InChI=1S/C10H20/c1-5-6-7-8-10(4)9(2)3/h10H,2,5-8H2,1,3-4H3 |
InChIキー |
WUSYFEJJSRQMTG-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Ethoxymethyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14327735.png)

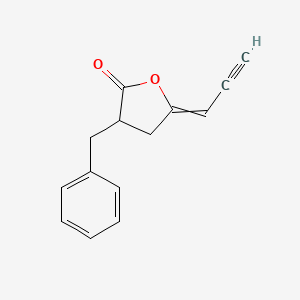
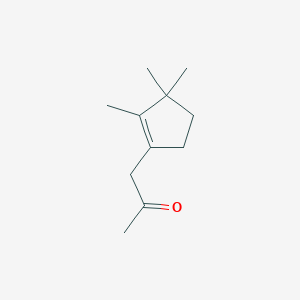
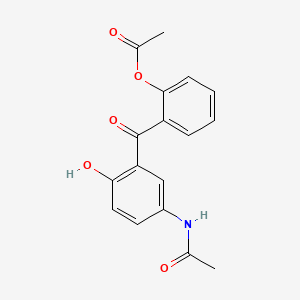
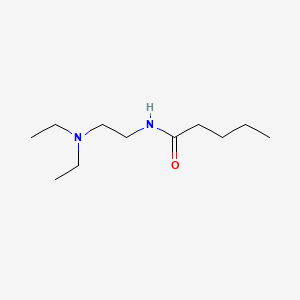
![3-Methyl-2-methylidene-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14327776.png)
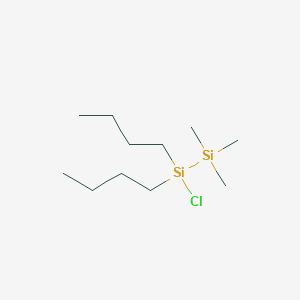
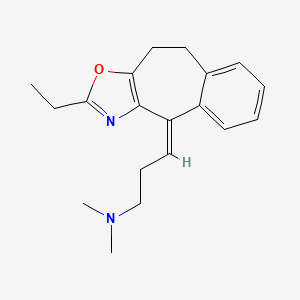

![Acetic acid--[4-(methylsulfanyl)phenyl]methanol (1/1)](/img/structure/B14327813.png)

![1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene](/img/structure/B14327821.png)

